molecular formula C9H9BrFN B7965099 1-(4-Bromo-3-fluorophenyl)cyclopropanamine

1-(4-Bromo-3-fluorophenyl)cyclopropanamine

Numéro de catalogue: B7965099
Poids moléculaire: 230.08 g/mol
Clé InChI: IDBSKBUJOCDBEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Bromo-3-fluorophenyl)cyclopropanamine (CAS: 1260887-57-7) is a halogenated cyclopropane derivative featuring a cyclopropylamine core substituted with a 4-bromo-3-fluorophenyl group. Its molecular formula is C₉H₉BrFN, with a molecular weight of 230.08 g/mol (estimated from structural analogs in and ). This compound is a key structural motif in medicinal chemistry due to the cyclopropane ring’s strain-induced reactivity and the halogen atoms’ role in enhancing binding affinity and metabolic stability. It is commonly used as a building block in pharmaceutical research, particularly in the synthesis of receptor modulators and enzyme inhibitors .

Propriétés

IUPAC Name

1-(4-bromo-3-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBSKBUJOCDBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropanamine typically involves the reaction of 4-bromo-3-fluoroaniline with cyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Des Réactions Chimiques

1-(4-Bromo-3-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclopropanamine has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as a promising lead in drug development due to its potential therapeutic properties. Preliminary studies indicate that it may exhibit activity against various cancer cell lines, making it a candidate for anticancer drug development.

  • Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and LS174T (colorectal cancer) .
CompoundCell LineIC50 (µM)
This compoundTBDTBD
Similar Compound AMCF710
Similar Compound BMDA-MB-23115

The unique structure of this compound allows it to interact with biological molecules, influencing their activity. Key areas of study include:

  • Enzyme Inhibition : The compound has been found to inhibit methionine S-adenosyltransferase-2 (MAT2A), an enzyme linked to liver and colorectal cancers, suggesting a mechanism for its anticancer effects .
  • Antimalarial Potential : Similar compounds have shown the ability to target PfATP4, an enzyme critical for malaria parasites, indicating potential for further investigation into this compound's efficacy against malaria .

Industrial Applications

Beyond medicinal uses, this compound is also explored for its potential in developing new materials and agrochemicals. Its biological activity could lead to applications in pesticide and herbicide formulations.

Case Studies

Several case studies highlight the compound's potential:

  • Anticancer Activity : Research demonstrated that related compounds inhibited the PI3K signaling pathway in cancer cells, reducing the phosphorylation of key downstream effectors like Akt and mTOR . This suggests a viable pathway through which this compound may exert its effects.
  • Toxicological Assessments : Long-term studies indicated that while some derivatives showed mild toxicity, this compound was relatively safe at therapeutic doses and did not induce methemoglobinemia, a common concern with aromatic amines .

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of 1-(4-Bromo-3-fluorophenyl)cyclopropanamine with structurally related cyclopropane and aromatic amine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 1260887-57-7 C₉H₉BrFN 230.08 Cyclopropanamine with 4-Br, 3-F substituents Pharmaceutical intermediate; potential CNS or receptor-targeted drug candidate
1-(4-Bromophenyl)cyclopropanamine 345965-54-0 C₉H₁₀BrN 212.09 Lacks fluorine at position 3 Simpler analog; used in ligand synthesis and catalysis
1-(3-Bromophenyl)cyclopropanamine 546115-65-5 C₉H₁₀BrN 212.1 Bromine at meta position on phenyl ring High-cost research chemical; meta-substitution alters electronic properties
1-(2-Fluorophenyl)cyclopropanamine hydrochloride 1215107-57-5 C₉H₁₀ClFN 205.64 (free base) Fluorine at ortho position; hydrochloride salt Improved solubility for formulation; ortho-substitution may affect steric hindrance
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile 749269-73-6 C₁₀H₇BrFN 240.08 Nitrile group replaces amine; higher lipophilicity Used in organic synthesis for C–C bond formation via cyano group reactivity
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine N/A C₉H₉ClFN 201.63 Chiral center; chloro substituent at position 3 Stereochemistry critical for binding in enantioselective drug design

Key Structural and Functional Differences

Substituent Position and Halogen Effects: The 4-bromo-3-fluoro substitution in the target compound provides a unique electronic profile compared to analogs with single halogens (e.g., 1-(4-bromophenyl)cyclopropanamine). Ortho- vs.

Functional Group Variations :

  • The carbonitrile derivative (CAS 749269-73-6) replaces the amine with a nitrile group, increasing lipophilicity and enabling participation in click chemistry or nucleophilic additions .
  • Chiral analogs (e.g., (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine) highlight the importance of stereochemistry in drug efficacy, as enantiomers may exhibit divergent biological activities .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS 1215107-57-5) improve aqueous solubility, making them preferable for in vivo studies, whereas the free base form of the target compound may require formulation optimization .

Research Findings

  • Pharmacological Relevance: Cyclopropanamine derivatives are prominent in cannabinoid receptor modulation (), suggesting the target compound could be explored for similar applications.
  • Market Trends : Analogs like 1-(4-methylphenyl)cyclopropanamine () demonstrate growing demand in drug discovery, indicating a robust market for halogenated variants .
  • Synthetic Utility : The bromine atom in the target compound enables Suzuki-Miyaura cross-coupling reactions, a feature leveraged in constructing complex pharmacophores .

Activité Biologique

1-(4-Bromo-3-fluorophenyl)cyclopropanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H9_9BrFN
  • Molecular Weight : 225.08 g/mol
  • Structural Features : The compound consists of a cyclopropanamine moiety attached to a phenyl ring substituted with bromine and fluorine atoms. The presence of halogen substituents is known to influence biological activity through enhanced binding interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the halogenated phenyl group enhances hydrophobic interactions and potential π-stacking with aromatic residues in proteins, which can lead to improved binding affinity and specificity for certain targets.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, studies on structurally related compounds have shown:

  • Cytotoxicity : Compounds bearing similar structural motifs have been tested for cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231. These studies often utilize the MTT assay to quantify cell viability .
CompoundCell LineIC50_{50} (µM)
This compoundMCF7TBD
Similar Compound AMCF710
Similar Compound BMDA-MB-23115

Case Studies

  • Anticancer Activity : A study on a related compound revealed that it inhibited the PI3K signaling pathway, leading to reduced phosphorylation of downstream effectors like Akt and mTOR. This indicates a potential mechanism through which this compound could exert anticancer effects .
  • Antimalarial Potential : Research into structurally similar compounds has identified their ability to target PfATP4, a critical enzyme in malaria parasites. This suggests that further investigation into this compound may uncover similar antimalarial properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(4-Bromo-3-fluorophenyl)cyclopropanamine with high purity?

  • Methodology : Begin with cyclopropanation of 4-bromo-3-fluorobenzyl halides (e.g., chloride or bromide) using cyclopropylamine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DCM or toluene. Monitor reaction progress via TLC and optimize temperature (typically 50–80°C) to minimize side products like imines . Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify cyclopropane ring protons (δ ~1.2–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). HRMS confirms molecular weight (expected [M+H]⁺: ~230.0). X-ray crystallography resolves stereochemical ambiguities, particularly for cyclopropane ring conformation . FTIR identifies amine N-H stretches (~3300 cm⁻¹) .

Q. How does the bromo-fluoro substitution pattern influence solubility and stability in biological assays?

  • Methodology : Compare logP values (calculated via software like ChemAxon) with analogs (e.g., 1-(4-chloro-3-fluorophenyl)cyclopropanamine). Test solubility in PBS/DMSO mixtures and assess stability under physiological pH (7.4) via UV-Vis spectroscopy over 24 hours. Fluorine’s electronegativity enhances metabolic stability, while bromine may increase lipophilicity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of halogenated cyclopropanamine derivatives?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying halogen positions (e.g., 3-bromo vs. 4-bromo). Use in vitro assays (e.g., enzyme inhibition, receptor binding) to compare IC₅₀ values. For example, para-bromo substitution may enhance target affinity due to steric effects, while meta-fluoro could alter electronic interactions . Validate findings with molecular docking simulations (e.g., AutoDock Vina) .

Q. How can synthetic challenges in cyclopropane ring functionalization be addressed?

  • Methodology : Employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using bromophenyl boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid) to introduce substituents. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in THF/H₂O . For amine group modifications, use reductive amination with ketones or aldehydes (NaBH₃CN, MeOH) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies under varying conditions (polar solvents, temperatures). Use Hammett plots to correlate substituent effects (σ values) on reaction rates. For example, electron-withdrawing groups (e.g., -F) at the meta position may accelerate SNAr reactions at the para-bromo site . Monitor intermediates via LC-MS and DFT calculations (Gaussian) to map transition states .

Key Research Considerations

  • Biological Activity : Prioritize assays targeting monoamine oxidases (MAOs) or serotonin receptors, given structural similarities to bioactive cyclopropanamines .
  • Toxicity Screening : Use zebrafish models or HEK293 cell lines to assess acute toxicity (LC₅₀/IC₅₀) before in vivo studies .
  • Stereochemical Impact : Isolate enantiomers via chiral HPLC and compare bioactivity to identify pharmacologically active forms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.